

The Pharmacological Promise of Aminophenol Derivatives: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 4-(1-Aminopropan-2-yl)phenol
hydrochloride

Cat. No.: B189792

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Introduction: Aminophenol derivatives, organic compounds featuring both an amino and a hydroxyl functional group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry. This structural motif is the foundation for a wide array of molecules exhibiting significant pharmacological activities. From well-established analgesics to novel anticancer agents, the therapeutic potential of aminophenol derivatives continues to be an active area of research and development. This technical guide provides an in-depth overview of the core pharmacological activities of these compounds, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of new therapeutic agents.

Core Pharmacological Activities

Aminophenol derivatives have been shown to possess a broad spectrum of biological effects. The interplay between the amino and hydroxyl groups, their relative positions on the aromatic ring (ortho-, meta-, or para-), and the nature of various substituents significantly influence their pharmacological profile.

Anticancer Activity

A growing body of evidence highlights the potential of aminophenol derivatives as anticancer agents.^[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines through diverse mechanisms.

One key mechanism involves the targeting of signaling pathways critical for cancer cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.^{[2][3]} For instance, certain 4-aminophenol-1,3,4-oxadiazole and 4-aminophenol-1,2,4-oxadiazole hybrids have been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by targeting p38 MAPK.^{[2][3]}

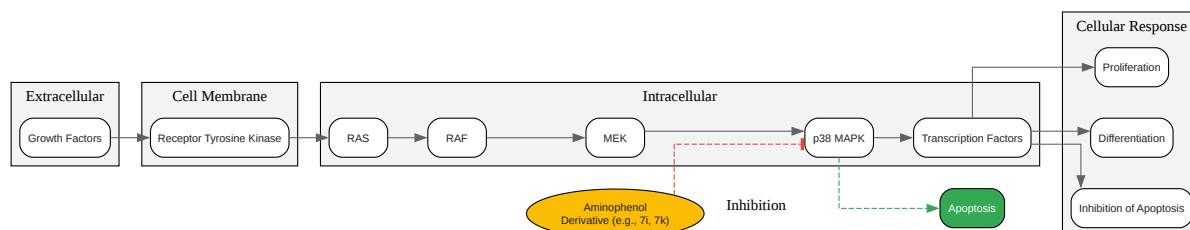
The cytotoxic effects of aminophenol derivatives have been quantified against a range of cancer cell lines, with IC₅₀ values demonstrating their potency.

Table 1: Anticancer Activity of Aminophenol Derivatives (IC₅₀ values)

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
4-aminophenolbenzamide-1,3,4 oxadiazole hybrid (7i)	MDA-MB-468 (TNBC)	16.89	[2]
4-aminophenolbenzamide-1,3,4 oxadiazole hybrid (7i)	MDA-MB-231 (TNBC)	19.43	[2]
4-aminophenol benzamide-1,2,4-oxadiazole hybrid (7k)	MDA-MB-468 (TNBC)	22.31	[3]
4-aminophenol benzamide-1,2,4-oxadiazole hybrid (7k)	MDA-MB-231 (TNBC)	26.27	[3]
o-aminophenol derivative (6b)	KB	32.0 - 74.94 μg/mL	[4]
o-aminophenol derivative (6c)	KB	32.0 - 74.94 μg/mL	[4]
o-aminophenol derivative (6f)	KB	32.0 - 74.94 μg/mL	[4]
o-aminophenol derivative (6i)	KB	32.0 - 74.94 μg/mL	[4]
o-aminophenol derivative (12b)	KB	32.0 - 74.94 μg/mL	[4]
o-aminophenol derivative (6i)	HepG2	29.46 μg/mL	[4]
o-aminophenol derivative (6i)	A549	71.29 μg/mL	[4]

o-aminophenol derivative (6i)	MCF7	80.02 µg/mL	[4]
p-dodecylaminophenol (1)	MCF-7, MCF-7/Adr(R), DU-145, HL60	More potent than Fenretinide	[1]
p-decylaminophenol (2)	MCF-7, MCF-7/Adr(R), DU-145, HL60	Potent activity	[1]

Signaling Pathway: MAPK Inhibition by Aminophenol Derivatives



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Caption: Inhibition of the p38 MAPK signaling pathway by aminophenol derivatives, leading to the induction of apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of aminophenol derivatives are primarily attributed to the electron-donating nature of the hydroxyl and amino groups.[5] These functionalities can neutralize free radicals by donating a hydrogen atom or an electron, thus terminating damaging oxidative

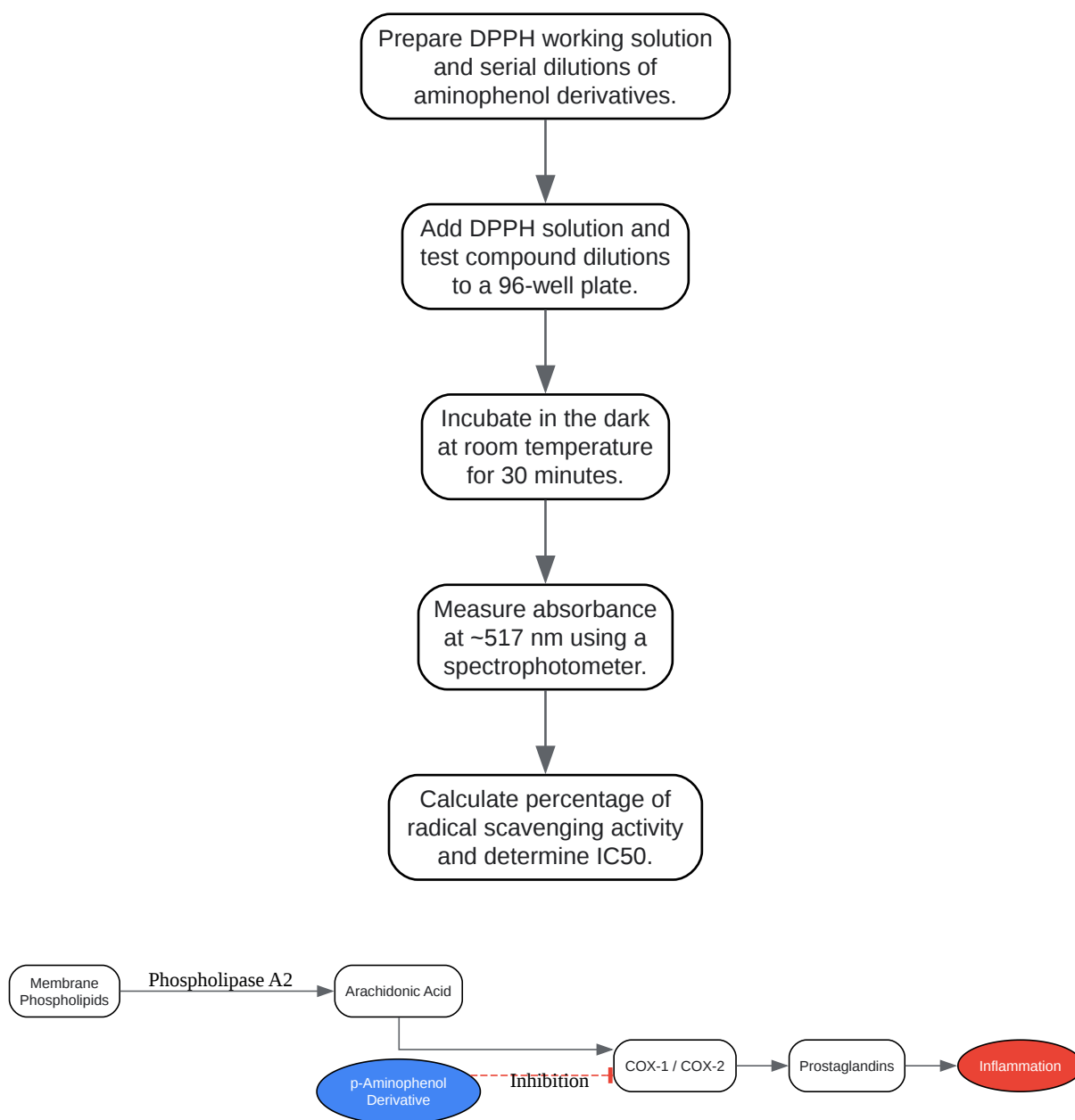
chain reactions.[5] The position of these groups is critical, with ortho- and para-aminophenols generally exhibiting stronger radical scavenging activity than the meta-isomer.[5][6]

The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 2: Antioxidant Activity of o-Aminophenol Derivatives

Compound/Derivative	Assay	SC50 (µg/mL)	EC50 (µg/mL)	Reference
6a	DPPH	18.95 - 34.26	-	[4]
6b	DPPH	18.95 - 34.26	-	[4]
6c	DPPH	18.95 - 34.26	-	[4]
6e	DPPH	18.95 - 34.26	-	[4]
6f	DPPH	18.95 - 34.26	-	[4]
6h	DPPH	18.95 - 34.26	-	[4]
6i	DPPH	18.95 - 34.26	-	[4]
12b	DPPH	18.95 - 34.26	-	[4]
6d	ABTS	-	4.00 - 11.25	[4]
6g	ABTS	-	4.00 - 11.25	[4]
12a	ABTS	-	4.00 - 11.25	[4]
Ascorbic Acid (Standard)	DPPH	12.60	-	[4]
Quercetin (Standard)	ABTS	-	9.8	[4]

Experimental Workflow: DPPH Radical Scavenging Assay



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